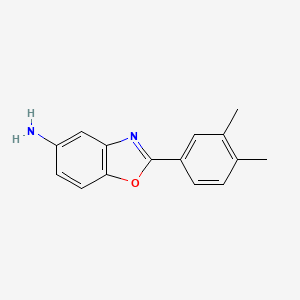

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine

Description

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16)5-6-14(13)18-15/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNOUVYVRFVJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylaniline with salicylic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Effects on the Aromatic Ring

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

- Structure: C14H12N2O2 (Monoisotopic mass: 240.0899) .

- Key Differences : The 3-methoxy group is electron-donating (via resonance) compared to the 3,4-dimethyl groups (electron-donating via induction).

- This may limit blood-brain barrier penetration compared to the dimethyl analogue .

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine

- Structure : Synthesized via coupling with 2-chloro-5-nitrobenzoic acid .

- Key Differences : The chloro substituent is electron-withdrawing, altering electronic distribution.

- Impact : Enhanced electrophilicity may increase reactivity in amide bond formation (e.g., with HATU/DIPEA), making it a versatile intermediate in medicinal chemistry .

2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine

Core Heterocycle Modifications

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

- Structure : Combines benzothiazole and triazole moieties .

- Key Differences : The triazole ring introduces additional hydrogen-bonding sites.

- Impact : Enhanced antiproliferative activity reported in benzothiazole-triazole hybrids, suggesting that core heterocycle choice significantly affects biological outcomes .

5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine

- Structure : Features a benzoxazole-oxadiazole hybrid .

- Key Differences: Oxadiazole rings are known for metabolic stability.

- Impact : Improved pharmacokinetic properties compared to benzoxazole-only derivatives, though synthesis complexity increases .

Antiviral Potential

- The dimethylphenyl-benzoxazole scaffold is structurally related to compounds like 2-{[2-(3,4-dimethylphenyl)cyclopropyl]formamido}-2-phenylacetamide , which inhibits Chikungunya virus nsP2 protease . The dimethyl group may enhance hydrophobic interactions with protease active sites .

Antiproliferative Activity

- Analogues such as 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () demonstrate that the 3,4-dimethylphenyl group synergizes with pyridopyrimidinone cores to target cancer pathways.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight | LogP* | Key Substituents |

|---|---|---|---|---|

| 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine | C15H14N2O | 238.29 | 3.2 | 3,4-Dimethylphenyl |

| 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine | C14H12N2O2 | 240.26 | 2.8 | 3-Methoxyphenyl |

| 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine | C13H9ClN2O | 244.68 | 3.5 | 3-Chlorophenyl |

| 5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine | C15H10N4O2 | 278.27 | 2.1 | Benzoxazole-oxadiazole |

*LogP values estimated using ChemDraw.

Activité Biologique

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring fused with a dimethylphenyl group. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- SMILES : Cc1ccc(C)c2c(nc1)cc(=O)n2

This unique structure is believed to influence its biological interactions and pharmacokinetic properties.

Research indicates that 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play critical roles in inflammation and cancer progression.

- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing related cellular pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduces cell viability, with IC values indicating effective concentration ranges for therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Testing : Preliminary results suggest that 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine exhibits moderate antibacterial activity against gram-positive and gram-negative bacteria.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound:

Case Studies

Case studies involving animal models have provided insights into the therapeutic potential of 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine:

- Animal Model for Cancer : In a study using mice implanted with tumor cells, treatment with the compound led to a significant decrease in tumor size compared to controls .

- Neurotoxicity Assessment : Evaluations using the rotarod test indicated no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.